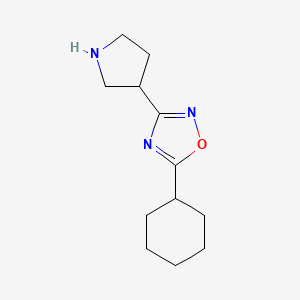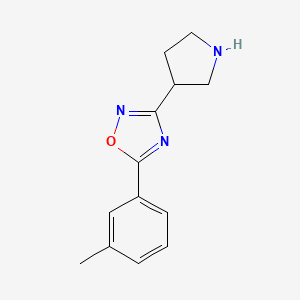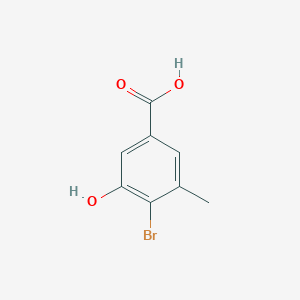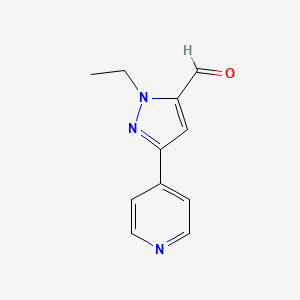![molecular formula C13H10N2O3S B1471387 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-on CAS No. 138426-85-4](/img/structure/B1471387.png)
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-on
Übersicht
Beschreibung
The compound “2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . In a specific example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse. For instance, a small library of substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides was synthesized . The reaction between intermediate 5 and over-stoichiometric amounts of simple aliphatic diamines at elevated temperature was performed to afford heteroayl sulphonamide-substituted cyclic guanidines .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wirkmechanismus
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of biological activities and is known for its broad spectrum of chemical and biological properties . Benzimidazoles are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of benzimidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one in laboratory experiments include its well-established synthesis method, its ability to modulate the activity of the dopamine system, and its potential applications in cancer biology and neurodegenerative disease research. However, there are also limitations to using 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one in laboratory experiments, including its potential side effects on cellular processes unrelated to dopamine signaling and its relatively low potency compared to other compounds with similar therapeutic effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one. One area of interest is the development of more potent and selective derivatives of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one that can be used to target specific cellular pathways. Another area of research is the exploration of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Finally, there is a need for further research on the safety and efficacy of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one in various disease models, as well as in human clinical trials.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Der Benzo[d]imidazol-Kern ist ein entscheidender Bestandteil bei der Synthese verschiedener Pharmazeutika. Er ist für sein therapeutisches Potenzial bekannt, wobei Derivate eine breite Palette biologischer Aktivitäten aufweisen, wie z. B. antibakterielle, antifungale und antivirale Eigenschaften . Die Thiomethyl-Verknüpfung in der Verbindung könnte bei der Entwicklung von Prodrugs genutzt werden, wobei sie als labile Bindung fungieren könnte, die bei der Metabolisierung aktive pharmazeutische Wirkstoffe freisetzt.
Krebsforschung
Verbindungen, die den Imidazolring enthalten, wurden auf ihre Antitumoreigenschaften untersucht. Das Vorhandensein der 4H-Pyran-4-on-Einheit in der Verbindung könnte für zytotoxische Aktivitäten gegen verschiedene Krebszelllinien untersucht werden. Dies könnte zur Entwicklung neuartiger Chemotherapeutika führen, die im Vergleich zu bestehenden Behandlungen möglicherweise geringere Nebenwirkungen haben .
Umweltchemie
Die Strukturbestandteile der Verbindung könnten bei der Synthese von Farbstoffen, Desinfektionsmitteln und Korrosionsinhibitoren verwendet werden. Ihre potenzielle Anwendung bei der Entwicklung umweltfreundlicher Chemikalien für die Wasseraufbereitung oder Bodensanierung ist ein Bereich, der es wert ist, erforscht zu werden .
Biochemische Analyse
Biochemical Properties
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase-8 (CDK8), an enzyme involved in regulating transcription and cell cycle progression . The interaction between 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one and CDK8 involves binding to the active site of the enzyme, thereby preventing its activity and leading to altered gene expression.
Cellular Effects
The effects of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in human colorectal (HCT116) cell lines, suggesting its potential as an anticancer agent . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK8 by 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one leads to changes in the transcriptional activity of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDK8, inhibiting its kinase activity and thereby affecting the phosphorylation of target proteins involved in transcriptional regulation . Additionally, 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one may interact with other enzymes and proteins, further influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have shown that 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and potential toxic effects . At lower doses, 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one has demonstrated therapeutic potential, inhibiting tumor growth and reducing inflammation without causing significant adverse effects.
Metabolic Pathways
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The localization and accumulation of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one are influenced by its interactions with transporters and binding proteins, which facilitate its distribution within the body.
Subcellular Localization
The subcellular localization of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence the localization of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one, directing it to organelles where it can exert its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-5-8(18-6-12(11)17)7-19-13-14-9-3-1-2-4-10(9)15-13/h1-6,17H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOZACJXFVFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=O)C(=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877101 | |
| Record name | KOJIC ACID,2-(2-BENZIMIDAZOLYL)THIOMETHYL ANALOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)

![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)






